Acetimidic acid, thio-, ester with 5-(mercaptomethyl)uracil,monohydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetimidic acid, thio-, ester with 5-(mercaptomethyl)uracil, monohydrobromide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both thioester and uracil components, making it a subject of interest in organic chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetimidic acid, thio-, ester with 5-(mercaptomethyl)uracil, monohydrobromide typically involves the esterification of acetimidic acid with 5-(mercaptomethyl)uracil. This reaction is often carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of specific catalysts, solvents, and temperature controls to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-purity product for various applications.
Chemical Reactions Analysis
Types of Reactions
Acetimidic acid, thio-, ester with 5-(mercaptomethyl)uracil, monohydrobromide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.
Scientific Research Applications
Acetimidic acid, thio-, ester with 5-(mercaptomethyl)uracil, monohydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Acetimidic acid, thio-, ester with 5-(mercaptomethyl)uracil, monohydrobromide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding to enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thioesters and uracil derivatives, such as:
- Acetimidic acid
- 5-(Mercaptomethyl)uracil
- Thioacetamide
Uniqueness
What sets Acetimidic acid, thio-, ester with 5-(mercaptomethyl)uracil, monohydrobromide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
7128-98-5 |
---|---|
Molecular Formula |
C7H12BrN3O2S2 |
Molecular Weight |
314.2 g/mol |
IUPAC Name |
ethanethioamide;5-(sulfanylmethyl)-1H-pyrimidine-2,4-dione;hydrobromide |
InChI |
InChI=1S/C5H6N2O2S.C2H5NS.BrH/c8-4-3(2-10)1-6-5(9)7-4;1-2(3)4;/h1,10H,2H2,(H2,6,7,8,9);1H3,(H2,3,4);1H |
InChI Key |
KBYAZYQWTNJHMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)N.C1=C(C(=O)NC(=O)N1)CS.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.